

# Glovadalen (UCB-0022): A Technical Deep Dive into its Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Glovadalen (UCB-0022) is an investigational, orally available, and brain-penetrant small molecule currently in clinical development for the treatment of Parkinson's disease.[1][2] Developed by UCB Biopharma, Glovadalen is a first-in-class positive allosteric modulator (PAM) of the dopamine D1 receptor.[3][4] Its mechanism of action, which involves enhancing the receptor's sensitivity to endogenous dopamine, represents a novel approach to managing motor symptoms in Parkinson's disease, potentially offering a better-tolerated alternative to traditional dopaminergic therapies.[5][6] This technical guide provides a comprehensive overview of the discovery and development history of Glovadalen, including its mechanism of action, preclinical data, and clinical trial findings to date.

## Introduction: The Rationale for a D1 Receptor PAM in Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the brain.[5] Current standard-of-care treatments, such as levodopa, aim to replace or mimic the action of dopamine.[5] However, long-term use of these therapies is often associated with motor fluctuations and troublesome dyskinesias.[5]



The dopamine D1 receptor is a key component of the direct pathway of motor control, and its stimulation is thought to be crucial for therapeutic benefit in PD. However, the development of direct D1 receptor agonists has been challenging due to issues with bioavailability and the potential for receptor overstimulation, leading to adverse effects.[5]

**Glovadalen** was developed to address these challenges. As a positive allosteric modulator, it does not directly activate the D1 receptor but instead enhances its response to the brain's own dopamine.[5][6] This approach is hypothesized to provide a more physiological and sustained dopaminergic stimulation, potentially leading to improved motor control with a lower risk of the side effects associated with high-dose dopaminergic treatments.[5]

## Mechanism of Action: A Positive Allosteric Modulator of the Dopamine D1 Receptor

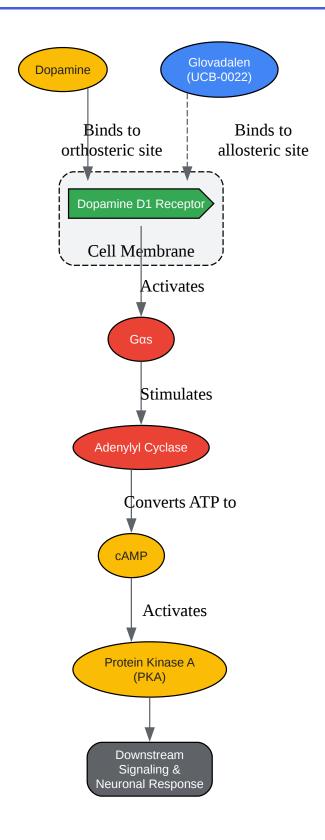
**Glovadalen** is a selective positive allosteric modulator of the dopamine D1 receptor.[3][4] It binds to a site on the receptor that is distinct from the dopamine binding site (the orthosteric site).[5] This binding event induces a conformational change in the receptor that increases its affinity for dopamine and enhances the efficacy of dopamine-mediated signaling.[5][6] In vitro studies have shown that **Glovadalen** can potentiate the ability of dopamine to activate the D1 receptor by approximately 10-fold.[7]

A key feature of **Glovadalen**'s mechanism is its dependency on the presence of endogenous dopamine.[6] This means that it is expected to have its greatest effect in brain regions where and when dopamine is being released, potentially leading to a more targeted and physiological therapeutic effect.[1][2]

#### **Signaling Pathway**

The dopamine D1 receptor is a G-protein coupled receptor that, upon activation, stimulates the production of cyclic AMP (cAMP) via the Gs alpha subunit and adenylyl cyclase.[8] This increase in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression. The following diagram illustrates the canonical D1 receptor signaling pathway and the proposed mechanism of action for **Glovadalen**.





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Glovadalen's Mechanism of Action



## **Preclinical Development**

**Glovadalen** has undergone a series of preclinical studies to evaluate its pharmacology, efficacy, and safety profile.

#### In Vitro Studies

- Binding and Functional Assays: Cell-based functional and binding assays were utilized to determine the affinity, allosteric efficacy, and selectivity of **Glovadalen**.[4] These studies demonstrated that **Glovadalen** selectively binds to the D1 receptor with nanomolar affinity and enhances the potency of dopamine by approximately 10-fold.[4][7] The compound showed no significant activity at D2, D3, or D4 receptors.[4]
- Dopamine D1 Receptor Binding Assay (Representative Protocol):
  - Membrane Preparation: Crude membrane fractions are prepared from cells expressing the human dopamine D1 receptor.[9]
  - Saturation Binding: Membranes are incubated with increasing concentrations of a radiolabeled D1 receptor ligand (e.g., [³H]SCH23390) in the presence or absence of a high concentration of an unlabeled competitor to determine total and non-specific binding, respectively.[9]
  - Competitive Binding: To determine the affinity of Glovadalen, membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of Glovadalen.[9]
  - Data Analysis: The binding data are analyzed to calculate the equilibrium dissociation constant (Kd) for the radioligand and the inhibitory constant (Ki) for Glovadalen.[9]
- Dopamine D1 Receptor Functional Assay (cAMP Measurement Representative Protocol):
  - Cell Culture: A cell line stably expressing the human dopamine D1 receptor and a cAMPresponsive reporter gene (e.g., luciferase) is used.[10]
  - Compound Treatment: Cells are treated with varying concentrations of dopamine in the presence or absence of Glovadalen.[10]



- cAMP Measurement: Intracellular cAMP levels are measured, either directly or indirectly through the reporter gene expression.[10]
- Data Analysis: The data are used to generate dose-response curves and determine the effect of Glovadalen on the potency (EC50) and efficacy of dopamine.[10]

#### In Vivo Studies

- MPTP-Treated Macaque Model of Parkinson's Disease: The efficacy of Glovadalen was
  evaluated in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated macaque
  model, a well-established non-human primate model of Parkinson's disease.[4] In this model,
  Glovadalen was shown to improve motor disability to a similar extent as levodopa but with a
  reduced incidence of dyskinesia.[4]
- MPTP-Induced Parkinson's Disease in Macagues (Representative Protocol):
  - Induction of Parkinsonism: Macaques are administered MPTP intravenously or intramuscularly until stable parkinsonian symptoms, such as bradykinesia, rigidity, and tremor, are observed.[11][12]
  - Behavioral Assessment: Motor disability is assessed using a validated rating scale that scores various aspects of parkinsonian motor signs.[11]
  - Drug Administration: Glovadalen is administered orally, and its effects on motor symptoms and the induction of dyskinesias are evaluated over several hours.[11]
  - Data Analysis: The change in motor disability scores and the incidence and severity of dyskinesias are compared between Glovadalen-treated and control (e.g., vehicle or levodopa-treated) animals.[11]

#### **Clinical Development**

Glovadalen has progressed through Phase 1 and Phase 2 clinical trials.

#### **Phase 1 Clinical Trial**

A Phase 1 study was conducted to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of **Glovadalen** in healthy volunteers and individuals with



Parkinson's disease.[5] The study found that **Glovadalen** had an acceptable safety and tolerability profile.[5]

#### **Phase 2 Clinical Trial (ATLANTIS)**

The ATLANTIS study (NCT06055985) was a Phase 2a, multicenter, double-blind, placebo-controlled, randomized, parallel-group trial designed to evaluate the efficacy, safety, and tolerability of **Glovadalen** as an adjunctive therapy in patients with advanced Parkinson's disease experiencing motor fluctuations.[13][14]

- Participants: The study enrolled over 200 patients with a diagnosis of Parkinson's disease for at least five years, experiencing significant daily motor fluctuations, and being treated with oral levodopa.[3][13]
- Treatment: Participants were randomized to receive one of two doses of **Glovadalen** or a placebo once daily for 10 weeks, in addition to their standard of care.[3][13]
- Primary Endpoint: The primary endpoint was the change from baseline in the average daily
   "OFF" time, as measured by a patient-completed diary.[13]
- Secondary Endpoints: Secondary endpoints included the incidence of treatment-emergent adverse events and the Patient Global Impression of Change (PGI-C).[3][13]

The ATLANTIS trial met its primary endpoint, demonstrating a statistically significant reduction in "OFF" time for patients treated with **Glovadalen** compared to placebo.[3] A greater proportion of patients in the **Glovadalen** groups also reported feeling "much better" or "somewhat better" on the PGI-C scale compared to the placebo group.[3] Importantly, there was no notable difference in the incidence of dopaminergic-related adverse events, including dyskinesias, between the **Glovadalen** and placebo groups.[3]

## **Quantitative Data Summary**



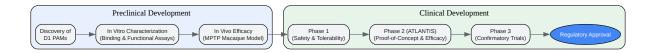
Study Phase	Study Population	Key Findings	Reference
Preclinical (In Vitro)	Cell-based assays	Enhanced dopamine potency at D1 receptor by ~10-fold.	[7]
Preclinical (In Vivo)	MPTP-treated macaques	Improved motor disability with reduced dyskinesia compared to levodopa.	[4]
Phase 1	Healthy volunteers and Parkinson's disease patients	Acceptable safety and tolerability profile.	[5]
Phase 2 (ATLANTIS)	Advanced Parkinson's disease patients with motor fluctuations	Statistically significant reduction in "OFF" time vs. placebo.	[3]
44% of Glovadalentreated patients reported feeling "much better" or "somewhat better" on PGI-C vs. 22% for placebo.	[3]		

#### **Future Directions**

The positive results from the Phase 2 ATLANTIS trial support the continued development of **Glovadalen** as a potential new treatment for Parkinson's disease.[3] Further clinical studies will be required to confirm these findings in a larger patient population and to further characterize the long-term safety and efficacy of **Glovadalen**. The novel mechanism of action of **Glovadalen** as a D1 receptor PAM holds promise for a new therapeutic class that could improve the management of motor symptoms in Parkinson's disease while minimizing the side effects associated with current dopaminergic therapies.[3][5]

### **Developmental Workflow**





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#### Glovadalen (UCB-0022) Development Pipeline

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